molecular formula C25H24ClNO3 B11415618 1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3(2H)-one

1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3(2H)-one

Cat. No.: B11415618
M. Wt: 421.9 g/mol
InChI Key: ZVLQPSVLHGPCNM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorophenyl group, two ethoxy groups, and a phenyl group attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with diethyl oxalate to form an intermediate, which is then cyclized to produce the isoquinoline core. The reaction conditions often include the use of strong acids or bases as catalysts and require precise temperature control to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and reuse of solvents and catalysts are crucial for minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds .

Scientific Research Applications

1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has potential as a pharmacophore in drug discovery and development.

    Medicine: It may exhibit biological activities such as antinociceptive and antimicrobial properties, making it a candidate for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids
  • 1′-(4-chlorophenyl)-5-(substituted aryl)-3′-(substituted aryl)-3,4-dihydro-2H,1′H-[3,4′]bipyrazolyl derivatives

Uniqueness

1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3(2H)-one is unique due to its specific structural features, such as the presence of both ethoxy and chlorophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H24ClNO3

Molecular Weight

421.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C25H24ClNO3/c1-3-29-22-14-18-15-24(28)27(20-8-6-5-7-9-20)25(17-10-12-19(26)13-11-17)21(18)16-23(22)30-4-2/h5-14,16,25H,3-4,15H2,1-2H3

InChI Key

ZVLQPSVLHGPCNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OCC

Origin of Product

United States

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